![molecular formula C14H13ClO3 B5881037 2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B5881037.png)
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a chemical compound belonging to the class of chromen derivatives
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds have been found to influence various pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
The synthesis of 2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be achieved through several methods. One common approach involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes, producing Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . Another method involves peptide-chemistry techniques, such as symmetric anhydrides and activated esters, to prepare various conjugates of amino acids with 7,8,9,10-tetrahydrobenzo[c]chromen-6-one .
Chemical Reactions Analysis
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Mannich Reaction: This reaction involves the condensation of the compound with substituted 1,1-diaminomethanes to form Mannich bases.
Common reagents used in these reactions include diaminomethanes, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential neuroleptic and tranquilizing activities. It acts as a stimulant of the central and peripheral nervous systems and possesses low toxicity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: The compound’s interactions with various biological targets make it useful for studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be compared with other similar compounds, such as:
- 2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 2-Chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
These compounds share structural similarities but differ in their substituents and biological activities
Properties
IUPAC Name |
2-chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABTVVGFYIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)
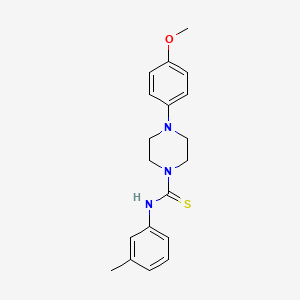
![(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
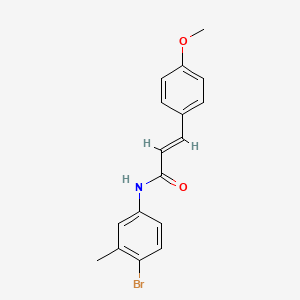
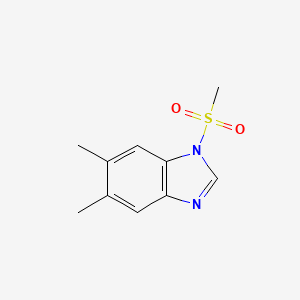
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B5881023.png)
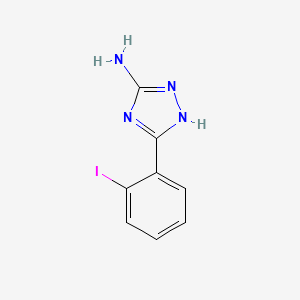
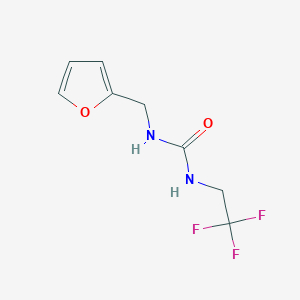
![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![{2-[(4-Methylbenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
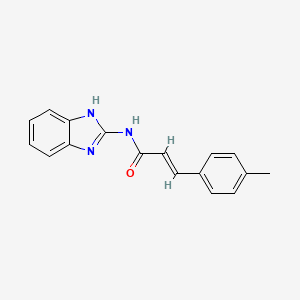
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
